molecular formula C12H16N2O5 B4897596 methyl N-{[(methoxycarbonyl)amino](4-methoxyphenyl)methyl}carbamate CAS No. 303061-60-1

methyl N-{[(methoxycarbonyl)amino](4-methoxyphenyl)methyl}carbamate

Cat. No.: B4897596
CAS No.: 303061-60-1
M. Wt: 268.27 g/mol
InChI Key: PUSNRXFKTHMFJN-UHFFFAOYSA-N
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Description

Methyl N-{(methoxycarbonyl)aminomethyl}carbamate is an organic compound with the molecular formula C11H13NO5 It is a derivative of carbamic acid and is characterized by the presence of a methoxycarbonyl group, an amino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{(methoxycarbonyl)aminomethyl}carbamate can be achieved through several methods. One common approach involves the reaction of methyl N-(4-methoxyphenyl)carbamate with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature of 0-5°C. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of methyl N-{(methoxycarbonyl)aminomethyl}carbamate may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{(methoxycarbonyl)aminomethyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted carbamates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like acetone.

Major Products Formed

    Oxidation: Formation of oxidized carbamates.

    Reduction: Formation of reduced carbamates.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Methyl N-{(methoxycarbonyl)aminomethyl}carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl N-{(methoxycarbonyl)aminomethyl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the inhibition of enzyme activity through covalent modification or the activation of signaling pathways through non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(4-methoxyphenyl)carbamate
  • Methyl N-(4-nitrophenyl)carbamate
  • Methyl N-(4-hydroxyphenyl)carbamate

Uniqueness

Methyl N-{(methoxycarbonyl)aminomethyl}carbamate is unique due to the presence of both methoxycarbonyl and methoxyphenyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl N-[(methoxycarbonylamino)-(4-methoxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-17-9-6-4-8(5-7-9)10(13-11(15)18-2)14-12(16)19-3/h4-7,10H,1-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSNRXFKTHMFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(NC(=O)OC)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303061-60-1
Record name (METHOXYCARBONYLAMINO-(4-METHOXY-PHENYL)-METHYL)-CARBAMIC ACID METHYL ESTER
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